molecular formula C9H12N2O6 B14628671 Uridine-5,6-t2 CAS No. 56654-40-1

Uridine-5,6-t2

Cat. No.: B14628671
CAS No.: 56654-40-1
M. Wt: 248.22 g/mol
InChI Key: DRTQHJPVMGBUCF-ZVFJYLAJSA-N
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Description

Uridine-5,6-t2 is a pyrimidine nucleoside analog that plays a crucial role in various biological processes It is structurally similar to uridine, a naturally occurring nucleoside found in RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uridine-5,6-t2 typically involves the modification of uridine through various chemical reactions. One common method is the phosphorylation of uridine to produce uridine monophosphate, followed by further chemical modifications to introduce the desired functional groups . The reaction conditions often involve the use of specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of bioreactors and advanced purification techniques to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Uridine-5,6-t2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include potassium ferrocyanide, sodium borohydride, and various acids and bases. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce uridine derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more reduced forms of the compound .

Scientific Research Applications

Uridine-5,6-t2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of uridine-5,6-t2 involves its incorporation into RNA, where it plays a role in the synthesis and regulation of genetic material. It interacts with various molecular targets, including enzymes involved in RNA synthesis and modification. The pathways involved in its mechanism of action include the pyrimidine metabolism pathway and the hexosamine biosynthetic pathway .

Comparison with Similar Compounds

Uridine-5,6-t2 is similar to other pyrimidine nucleoside analogs, such as cytidine and thymidine. it is unique in its specific functional groups and its potential applications in scientific research. Similar compounds include:

Properties

CAS No.

56654-40-1

Molecular Formula

C9H12N2O6

Molecular Weight

248.22 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5,6-ditritiopyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i1T,2T

InChI Key

DRTQHJPVMGBUCF-ZVFJYLAJSA-N

Isomeric SMILES

[3H]C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[3H]

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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